Acidity (pKa) Differentiation vs. 2‑Chloro‑5‑(trifluoromethyl)benzoic Acid and 2‑Fluoro‑4‑(trifluoromethyl)benzoic Acid
The predicted pKa of 2‑fluoro‑5‑(trifluoromethyl)benzoic acid (2.84 ± 0.10) is 0.39 units higher than that of the 2‑chloro‑5‑(trifluoromethyl) analog (2.45 ± 0.25) and 0.08 units higher than that of the 2‑fluoro‑4‑(trifluoromethyl) regioisomer (2.76 ± 0.10) . These differences, although modest, are significant in pharmaceutical salt screening where pKa matching with counter‑ions governs crystallinity, solubility, and stability.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | 2.84 ± 0.10 |
| Comparator Or Baseline | 2‑Chloro‑5‑(trifluoromethyl)benzoic acid: 2.45 ± 0.25; 2‑Fluoro‑4‑(trifluoromethyl)benzoic acid: 2.76 ± 0.10 |
| Quantified Difference | ΔpKa = +0.39 vs. 2‑chloro analog; ΔpKa = +0.08 vs. 2‑fluoro‑4‑CF₃ isomer |
| Conditions | Predicted values from ACD/Labs Percepta or analogous algorithms |
Why This Matters
The higher pKa of the target compound, relative to the 2‑chloro analog, may offer improved salt‑formation versatility for pharmaceutical development.
